p-Nitrophenyl N-acetylglycinate
Overview
Description
P-Nitrophenyl N-acetylglycinate, also known as 4-Nitrophenyl N-acetyl-b-D-glucosaminide, is a compound used in various applications . It is a widely used hexosaminidase substrate. Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP) which is measured at 405 nm .
Synthesis Analysis
The synthesis of p-Nitrophenyl N-acetylglycinate involves enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .Molecular Structure Analysis
The molecular structure of p-Nitrophenyl N-acetylglycinate is complex and involves a serine catalytic triad and the oxygen anion hole at the substrate-binding site .Chemical Reactions Analysis
The chemical reactions involving p-Nitrophenyl N-acetylglycinate are complex and involve enzymatic hydrolysis . The enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) .Scientific Research Applications
1. Spectrophotometric Assay for Urinary N-acetyl-beta-D-glucosaminidase Activity
- Summary of Application: This assay is used to measure the activity of N-acetyl-beta-D-glucosaminidase in urine, which can be useful in detecting and monitoring renal disorders .
- Methods of Application: The assay involves gel filtration to separate the enzyme from inhibitors in urine, enzymic hydrolysis of p-nitrophenyl-N-acetyl-beta-D-glucosaminide at pH 4.4, and spectrophotometry of the liberated p-nitrophenylate .
- Results or Outcomes: The assay has been demonstrated to be effective in detecting nephrotoxicity in rats after experimental induction of reversible renal insufficiency by intraperitoneal injection of nickel chloride .
2. Remediation of p-Nitrophenol-contaminated Media
- Summary of Application: p-Nitrophenol is a pollutant that is very carcinogenic and tends to persist in water and soil. Various methods have been developed for its determination and removal from contaminated sites .
- Methods of Application: These include electrochemical methods with many electrode modifiers and electroanalytical procedures developed for the detection/quantification of p-NP in contaminated environments. Also, chromatographic and p-NP uptake techniques, particularly adsorption onto various adsorbents (ranging from natural to synthetic), are reviewed .
- Results or Outcomes: The use of microorganisms for the bioremediation of p-NP-contaminated samples and sites has been largely studied and is effective, not forgetting advanced oxidative processes .
3. Esterase Design
- Summary of Application: Esterases are a large family of enzymes with wide applications in the industry. A new esterase was designed to satisfy the needs for better biocatalysts .
- Methods of Application: The ideal spatial conformation of the serine catalytic triad and the oxygen were considered in the design of the new esterase .
- Results or Outcomes: The study does not provide specific results or outcomes .
4. Chymotrypsin Assay
- Summary of Application: Chymotrypsin is a digestive enzyme that cleaves peptide chains at the C-terminal of aromatic amino acids. A p-nitrophenyl ester, p-nitrophenyl acetate, that resembles an aromatic amino acid is used as a substrate in this assay .
- Methods of Application: The assay involves the enzymic hydrolysis of p-nitrophenyl acetate by chymotrypsin, and the concentration of the product, nitrophenolate, can be measured by its absorption of light near 400 nm .
- Results or Outcomes: This assay has been widely used to study the kinetics of chymotrypsin .
5. De Novo Designed Esterase
- Summary of Application: A new esterase was designed to satisfy the needs for better biocatalysts .
- Methods of Application: The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation. The catalytic triad and oxygen anion holes were then embedded in the protein scaffold using the new enzyme protocol in Rosetta 3 .
- Results or Outcomes: The designed esterase had significant lytic activities towards p-nitrophenyl acetate, which was confirmed by point mutations .
6. Alkaline Phosphatase Assay
- Summary of Application: Alkaline Phosphatase is an enzyme that catalyzes the conversion of p-nitrophenyl phosphate into p-nitrophenol .
- Methods of Application: The enzyme and the substrate are confined into liquid crystalline mesophases of phytantriol/H2O containing variable amounts of an additive, sucrose stearate .
- Results or Outcomes: The reaction kinetics of this conversion are investigated in this study .
7. Sucrose-Inducible Expression System
- Summary of Application: A novel sucrose-inducible expression system was developed for the production of biomass-degrading enzymes in Aspergillus niger .
- Methods of Application: The system is based on the host strain Aspergillus niger ATCC 20611 and the β-fructofuranosidase promoter (P fopA). It was used to express a β-glucosidase gene (bgla) from A. niger C112 .
- Results or Outcomes: The production of β-glucosidase reached a titer of 17.84 U/mL. The crude β-glucosidase preparation could remarkably improve glucose yield in the saccharification of pretreated corncob residues when added to the cellulase mixture of Trichoderma reesei QM9414 .
8. Enzymatic Properties of β-N-acetylglucosaminidases
Future Directions
The future directions for p-Nitrophenyl N-acetylglycinate involve the design of new esterases to develop a new protocol to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site was constructed by quantum mechanical calculation .
properties
IUPAC Name |
(4-nitrophenyl) 2-acetamidoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-7(13)11-6-10(14)17-9-4-2-8(3-5-9)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJPMVGCQNBYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408378 | |
Record name | p-Nitrophenyl N-acetylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenyl N-acetylglycinate | |
CAS RN |
3304-61-8 | |
Record name | p-Nitrophenyl N-acetylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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